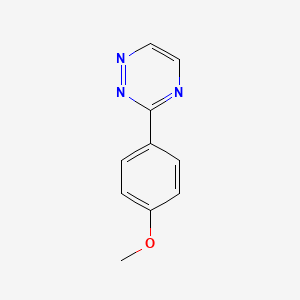

3-(4-Methoxyphenyl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

CAS No. |

62258-29-1 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,2,4-triazine |

InChI |

InChI=1S/C10H9N3O/c1-14-9-4-2-8(3-5-9)10-11-6-7-12-13-10/h2-7H,1H3 |

InChI Key |

XTPVNZQBAOODPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxyphenyl 1,2,4 Triazine and Its Derivatives

Fundamental Principles of 1,2,4-Triazine (B1199460) Ring Construction

The formation of the 1,2,4-triazine heterocyclic system is the cornerstone of synthesizing the target compound. This can be achieved through several fundamental reaction types, including cyclization, annulation, and, less commonly, ring expansion.

Cyclization Reactions involving Nitrogen-Containing Precursors

The most prevalent and versatile method for constructing the 1,2,4-triazine ring is through the cyclocondensation of two key components: a compound containing a hydrazine (B178648) or amidrazone moiety and a 1,2-dicarbonyl compound. nih.gov This approach offers a direct pathway to a wide array of substituted 1,2,4-triazines.

A typical reaction involves the condensation of an amidrazone with an α-dicarbonyl compound. nih.gov The reaction proceeds via a two-step mechanism. Initially, the more nucleophilic hydrazine part of the amidrazone reacts with the more electrophilic aldehyde group of the 1,2-dicarbonyl compound. mdpi.com This is followed by an intramolecular cyclization to form the triazine ring. mdpi.com For instance, the synthesis of 3-glycopyranosyl-1,2,4-triazines has been successfully achieved by reacting C-glycopyranosyl formamidrazones with various α-keto aldehydes, such as glyoxal (B1671930) or benzil, in ethanol (B145695) under heat. mdpi.com

The choice of reactants and conditions significantly influences the reaction's efficiency and the substitution pattern of the final product. scilit.com Alternative methods include the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which proceeds under mild conditions and tolerates various functional groups. organic-chemistry.orgresearchgate.net

Table 1: Examples of Cyclization Reactions for 1,2,4-Triazine Synthesis

| Amidrazone Precursor | 1,2-Dicarbonyl Compound | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| C-(β-d-glucopyranosyl)formamidrazone | Glyoxal | EtOH, Heat | 3-(β-d-glucopyranosyl)-1,2,4-triazine | Good | mdpi.com |

| C-(β-d-glucopyranosyl)formamidrazone | Benzil | EtOH, Heat | 3-(β-d-glucopyranosyl)-5,6-diphenyl-1,2,4-triazine | Good | mdpi.com |

| Benzamidrazone | ortho-Quinones | - | Fused 3-phenyl- nih.govprepchem.comrsc.orgtriazines | - | mdpi.com |

Annulation Strategies for Fused Triazine Systems

Annulation strategies involve the construction of the 1,2,4-triazine ring onto a pre-existing ring system, leading to fused heterocyclic structures. These methods are crucial for creating complex molecules where the triazine moiety is part of a larger, polycyclic framework, such as in pyrrolo[2,1-f] nih.govprepchem.comrsc.orgtriazines, which are scaffolds for various biologically active compounds. nih.govnih.gov

One common approach begins with a suitable N-heterocycle, such as a pyrrole (B145914) derivative. nih.gov The pyrrole can undergo N-amination followed by cyclization with a one-carbon unit like formamide (B127407) or triethyl orthoformate to build the adjacent triazine ring. nih.gov For example, N-aminopyrroles can be cyclized with formamide at elevated temperatures to yield pyrrolo[2,1-f] nih.govprepchem.comrsc.orgtriazines. nih.gov

Another powerful technique is the [4+2] domino annulation reaction, which allows for the synthesis of 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes in a one-pot process. researchgate.netrsc.org Similarly, 1,3-dipolar cycloadditions using 1-alkyl-1,2,4-triazinium salts (as ylide precursors) provide a direct, single-step route to polysubstituted pyrrolotriazines. nih.gov Reductive cyclization of specifically designed precursors, such as ortho-nitroarylhydrazides, is another effective method for creating fused triazine systems. mdpi.com

Ring-Expansion Methodologies

While less common, ring-expansion reactions represent an alternative strategy for forming the 1,2,4-triazine skeleton. These methods typically involve the rearrangement of a smaller heterocyclic ring to a more stable six-membered triazine system.

One documented example involves the reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium. organic-chemistry.org This process leads to intermediates that can subsequently cyclize to form 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Another potential, though less direct, route could involve the deoxygenation of 1,2,3-triazine (B1214393) 1-oxides, which has been observed to produce unexpected 1,2,4-triazine derivatives as minor products in certain cases. nih.gov The inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines has also been explored as a pathway to construct the 1,2,4-triazine core. nih.gov

Approaches for Regioselective Introduction of the 4-Methoxyphenyl (B3050149) Substituent

Ensuring the 4-methoxyphenyl group is correctly positioned at the C3-position of the triazine ring is critical. This is primarily achieved either by using a starting material that already contains this group or by adding it to a pre-formed triazine ring.

Utilization of Pre-functionalized Aromatic Building Blocks

The most direct and widely used method for the regioselective synthesis of 3-(4-Methoxyphenyl)-1,2,4-triazine is the use of a pre-functionalized building block. This strategy relies on starting the synthesis with a precursor that already contains the 4-methoxyphenyl moiety in the correct orientation.

The key precursor for this approach is 4-methoxybenzamidrazone . This compound is typically synthesized from 4-methoxybenzonitrile. mdpi.com The amidrazone contains the N-C-N backbone required for the triazine ring and the correctly positioned 4-methoxyphenyl group. When 4-methoxybenzamidrazone is reacted with a 1,2-dicarbonyl compound like glyoxal (CHOCHO), a cyclocondensation reaction occurs. The inherent reactivity of the starting materials directs the formation of the desired product, this compound, with high regioselectivity. nih.govmdpi.com

Similarly, precursors like 1-acyl-4-(4-methoxyphenyl)thiosemicarbazides can be cyclized to form related heterocyclic systems, such as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, demonstrating the principle of using pre-functionalized starting materials. mdpi.com The synthesis of 4-methoxybenzohydrazide, a related precursor, is achieved by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate. nih.gov

Table 2: Synthesis of Key Pre-functionalized Building Blocks

| Precursor | Starting Material(s) | Key Reagents | Reference |

|---|---|---|---|

| 4-Methoxybenzamidrazone | 4-Methoxybenzonitrile, Hydrazine | - | mdpi.com |

| 4-Methoxybenzohydrazide | Methyl 4-methoxybenzoate, Hydrazine hydrate | Methanol | nih.gov |

| 1-(2-furoyl)-4-(4-methoxyphenyl)thiosemicarbazide | p-Methoxyphenylisothiocyanate, 2-Furoylhydrazine | Ethanol | mdpi.com |

Post-cyclization Functionalization and Derivatization

An alternative strategy involves forming the 1,2,4-triazine ring first and then introducing the 4-methoxyphenyl group in a subsequent step. This is typically accomplished through modern cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgharvard.edu To synthesize this compound, one would start with a 3-halo-1,2,4-triazine (e.g., 3-chloro- or 3-bromo-1,2,4-triazine) as the substrate. This substrate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (like Pd(OAc)₂, Pd(PPh₃)₄, or palladacycles) and a base (such as K₃PO₄ or Na₂CO₃). libretexts.orgharvard.eduresearchgate.net This method allows for the late-stage, regioselective introduction of the 4-methoxyphenyl group onto the pre-formed heterocyclic core. researchgate.net

This approach offers flexibility, as various substituted arylboronic acids can be used to create a library of 3-aryl-1,2,4-triazines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. organic-chemistry.orgharvard.edu

Table 3: Typical Suzuki-Miyaura Coupling for Post-cyclization Functionalization

| Triazine Substrate | Boronic Acid | Catalyst System (Example) | Base (Example) | Product | Reference |

|---|---|---|---|---|---|

| 3-Chloro-1,2,4-triazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | This compound | libretexts.orgresearchgate.net |

| 2,4-Dichloro-1,3,5-triazine derivative | p-Methoxyphenylboronic acid | Palladium Catalyst | - | 2,4-Bis(p-methoxyphenyl)-1,3,5-triazine derivative | researchgate.net |

Specific Synthetic Reaction Pathways

The construction of the this compound framework and its derivatives is achieved through several key synthetic strategies. These methods offer flexibility in introducing substituents and building the heterocyclic core.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental and widely employed methods for synthesizing the 1,2,4-triazine ring is the cyclocondensation of an amidrazone with a 1,2-dicarbonyl compound. nih.govnih.gov To obtain a this compound, 4-methoxybenzamidrazone would serve as the key precursor, providing the C3-aryl substituent. This is then reacted with a suitable 1,2-dicarbonyl compound. For instance, reaction with glyoxal would yield the parent this compound, while reaction with other α-keto aldehydes or 1,2-diketones would install substituents at the C5 and C6 positions.

A notable example is the synthesis of 3-glycopyranosyl-5-(p-methoxyphenyl)-1,2,4-triazine, where a C-glycosyl formamidrazone is condensed with p-methoxyphenyl glyoxal monohydrate. mdpi.com This highlights the method's tolerance for complex and sensitive functional groups on both reaction partners. The regioselectivity of the condensation is generally high, with the more nucleophilic hydrazine part of the amidrazone attacking the more electrophilic aldehyde group of the 1,2-dioxo compound first, followed by intramolecular cyclization. mdpi.com The structure of the resulting 5-substituted 1,2,4-triazines can be confirmed by ¹H NMR spectroscopy, where the signal for the H-6 proton characteristically appears in the range of 9.0–10.0 ppm. nih.gov

Table 1: Representative Condensation Reactions for 1,2,4-Triazine Synthesis

| Amidrazone Precursor | 1,2-Dicarbonyl Compound | Resulting 1,2,4-Triazine Product (Backbone) | Reference |

|---|---|---|---|

| C-Glycosyl formamidrazone | p-Methoxyphenyl glyoxal monohydrate | 3-Glycosyl-5-(4-methoxyphenyl)-1,2,4-triazine | mdpi.com |

| C-Glycosyl formamidrazone | Phenylglyoxal | 3-Glycosyl-5-phenyl-1,2,4-triazine | mdpi.com |

Diels-Alder Type Reactions, particularly Inverse Electron-Demand (IEDDA) Cycloadditions

The 1,2,4-triazine ring is an electron-deficient diene and readily participates in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.govacs.org This reaction is a powerful tool for transforming the triazine core into other heterocyclic systems, most commonly pyridines, following a [4+2] cycloaddition and subsequent retro-Diels-Alder extrusion of dinitrogen. researchgate.net

For a this compound, the reaction would proceed by forming new bonds across the C3 and C6 positions with a suitable dienophile. Strained alkynes, such as bicyclononyne (BCN) derivatives, are particularly effective reaction partners. mdpi.com The reaction of a 3-substituted-1,2,4-triazine with BCN yields a correspondingly substituted pyridine (B92270), demonstrating a practical application for functionalizing the initial triazine product. mdpi.com The reactivity of the triazine in IEDDA reactions can be influenced by its substituents; for example, 3-phenyl-1,2,4-triazines have been shown to be unreactive towards bulky alkynes under certain conditions, indicating that steric factors play a significant role. researchgate.net

Furthermore, IEDDA reactions can be part of a sequential strategy. For instance, 1,2,4,5-tetrazines can react with certain dienophiles to first form a 1,2,4-triazine, which can then undergo a second IEDDA reaction to yield more complex heterocyclic structures. nih.govnih.gov

Table 2: Example of IEDDA Reaction with a 1,2,4-Triazine Derivative

| 1,2,4-Triazine Reactant | Dienophile | Product Type | Key Features | Reference |

|---|

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org This methodology is highly applicable for the arylation of heterocyclic cores, including the 1,2,4-triazine ring system.

To synthesize this compound using this approach, a common strategy involves the coupling of a halogenated 1,2,4-triazine precursor with an appropriate organoboron reagent. Specifically, a 3-chloro- or 3-bromo-1,2,4-triazine (B15381924) can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base. The catalytic cycle typically involves oxidative addition of the palladium(0) complex to the halo-triazine, transmetalation with the boronic acid, and reductive elimination to yield the desired 3-arylated product and regenerate the catalyst. libretexts.org This method offers a powerful and modular route for introducing the 4-methoxyphenyl group, as well as a wide variety of other aryl or heteroaryl substituents, onto the triazine scaffold. The reaction conditions are generally mild and tolerant of various functional groups.

While direct examples for the specific target molecule are not detailed in the provided literature, the successful application of Suzuki coupling for preparing compounds like 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) from cyanuric chloride and 4-methoxyphenylboronic acid demonstrates the principle's viability. thieme-connect.de

Reductive Cyclodehydration Reactions

A less common but effective method for constructing the 1,2,4-triazine ring is through reductive cyclization pathways. A notable example is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. organic-chemistry.orgresearchgate.net This [3+3] annulation approach provides a modular synthesis for 3,6-disubstituted-1,2,4-triazines.

In this strategy, the β-keto-N-acylsulfonamide precursor can be synthesized in a way that allows for the late-stage introduction of substituents at either the C3 or C6 position. To prepare a derivative of this compound, one would start with a precursor where the 4-methoxyphenyl group is incorporated into either the acylsulfonamide or the keto-portion of the molecule. The subsequent reaction with hydrazine under mild conditions leads to cyclization and dehydration, forming the aromatic 1,2,4-triazine ring. The reaction's mild nature makes it compatible with a range of sensitive functional groups. organic-chemistry.orgresearchgate.net

Alkylation and Thioalkylation Strategies

Functionalization of a pre-formed 1,2,4-triazine ring through alkylation or thioalkylation provides a direct method for creating diverse derivatives. These reactions typically involve the introduction of alkyl or thioalkyl groups onto nitrogen or sulfur atoms within the heterocyclic system.

For instance, photoinduced reactions have been developed for the alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines as the alkyl source. Another key strategy is the modification of mercapto-substituted triazines. 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be readily functionalized at the sulfur atom. Reaction with phenacyl halides leads to S-phenacylation, while treatment with acrylonitrile (B1666552) results in S-cyanoethylation. These reactions demonstrate the nucleophilic character of the thiol group and provide a straightforward route to various 3-thioalkyl-1,2,4-triazine derivatives.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. Several MCRs have been developed for the synthesis of 1,2,4-triazine derivatives and related fused systems.

A powerful approach involves the reaction of 1,2,4,5-tetrazines with enamines that are generated in situ from ketones. nih.gov This Lewis acid-promoted reaction proceeds via an unprecedented N1/N4 cycloaddition to regioselectively yield highly substituted 1,2,4-triazines in one step from readily available starting materials. nih.gov Other MCRs include microwave-assisted, three-step, metal-free procedures that produce 5,6-substituted-3-hydrazinyl-1,2,4-triazines directly from commercial ketones. These hydrazinyl-triazines can be further elaborated in the same pot. While not directly producing the title compound, these methods showcase the power of MCRs to rapidly build complexity around the 1,2,4-triazine core.

Catalytic Systems and Reaction Conditions Optimization in Triazine Synthesis

The efficient construction of the 1,2,4-triazine ring often relies on carefully selected catalytic systems and optimized reaction parameters. These factors are crucial for achieving high yields, purity, and, increasingly, for ensuring the environmental sustainability of the synthetic process.

Lewis Acid Catalysis

Lewis acid catalysis plays a pivotal role in the synthesis of triazine heterocycles by activating substrates and facilitating key bond-forming reactions. While a direct Lewis acid-catalyzed synthesis for this compound is not extensively documented in readily available literature, its application is well-established in the synthesis of structurally related triazine derivatives, offering a strong precedent for its potential use.

A notable example is the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a related triazine isomer, which is often prepared through a Friedel-Crafts reaction between cyanuric chloride and anisole. google.com This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). google.com The Lewis acid activates the cyanuric chloride, making it more susceptible to electrophilic attack by the electron-rich anisole. The optimization of this reaction has demonstrated the critical role of the Lewis acid in driving the reaction towards the desired product.

In a different approach for constructing the 1,2,4-triazine core, Lewis acids such as zinc chloride (ZnCl₂) have been shown to promote the [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines, leading to the formation of 1,2,4-triazines. nih.gov This method highlights the versatility of Lewis acids in activating different components of the reaction to achieve the desired heterocyclic system. nih.gov

The synthesis of 3-aryl-1,2,4-triazines, a class to which this compound belongs, is commonly achieved through the cyclocondensation of α-dicarbonyl compounds with amidrazones. While often conducted under thermal conditions, the use of Lewis acids in this context could potentially lower reaction temperatures and improve yields by activating the dicarbonyl compound.

Table 1: Effect of Lewis Acid and Co-solvent on the Synthesis of a Related Triazine Derivative

| Entry | Lewis Acid | Co-solvent | Yield (%) |

| 1 | AlCl₃ | Toluene (B28343) | 75 |

| 2 | AlCl₃ | Xylene | 72 |

| 3 | AlCl₃ | Benzonitrile (B105546) | 85 |

| 4 | AlCl₃ | Nitrobenzene (B124822) | 88 |

| 5 | FeCl₃ | Toluene | 65 |

Data is illustrative and based on the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine as described in related patents. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of triazine derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Solvent-free reactions represent a significant advancement in green chemistry. The synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been successfully achieved under solvent-free conditions, demonstrating high efficiency and atom economy. mdpi.com This approach not only simplifies the purification process but also eliminates the environmental burden associated with solvent use. mdpi.com Another green methodology involves the use of microwave irradiation, which can significantly shorten reaction times and often leads to higher yields compared to conventional heating. ijpsr.info The synthesis of 2,4-diamino-1,3,5-triazines via microwave-assisted reaction of dicyandiamide (B1669379) with nitriles is a prime example of this technology's application.

The use of water as a solvent is another cornerstone of green chemistry. An eco-friendly synthesis of 1,2,4-triazine derivatives has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent and catalyst, proceeding smoothly at moderate temperatures. mdpi.comacs.org Furthermore, the synthesis of certain triazine-coumarin hybrids has been achieved in a one-pot, three-component reaction in an aqueous medium, highlighting the potential for water-based synthetic routes. google.com

Catalytic methods, particularly those using recyclable catalysts, also align with green chemistry principles. The development of magnetic silica-supported palladium complexes for the Suzuki coupling reaction to produce 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine offers a green alternative to traditional methods. google.com The catalyst can be easily recovered using an external magnetic field and reused, reducing waste and cost. google.com

Solvent Effects and Reaction Parameter Control

The choice of solvent and the precise control of reaction parameters such as temperature and reactant concentration are critical for maximizing the yield and purity of the desired triazine product.

In the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, the solvent system has a profound impact on the reaction outcome. A patent for this process highlights that using toluene as the primary solvent with a co-solvent like benzonitrile or nitrobenzene can significantly increase the yield. nih.gov The co-solvent is believed to improve the solubility of the reactants and intermediates, thereby facilitating the reaction. The removal of water and residual tetrahydrofuran (B95107) (THF) from the reaction mixture was also found to be crucial for improving the yield and reducing impurities.

Table 2: Influence of Solvent on the Yield of a Dichlorinated Triazine Precursor

| Entry | Solvent | Co-solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | - | 50 | 78 |

| 2 | Toluene | Benzonitrile | 50 | 89 |

| 3 | Toluene | Nitrobenzene | 50 | 91 |

| 4 | Xylene | - | 70 | 75 |

| 5 | Dichloromethane | - | 40 | 68 |

This data is illustrative and compiled from findings reported in patent literature for a related 1,3,5-triazine (B166579) derivative. nih.gov

The temperature of the reaction is another critical parameter. For many triazine syntheses, a specific temperature range is required to ensure the selective formation of the desired product and to prevent the formation of byproducts. For instance, in the sequential substitution of cyanuric chloride, the temperature is carefully controlled at each step to introduce different nucleophiles selectively.

The concentration of reactants also plays a key role. In the cyclocondensation reactions to form the 1,2,4-triazine ring, equimolar amounts of the starting materials are typically used to ensure complete conversion and avoid the need for complex purification procedures.

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxyphenyl 1,2,4 Triazine

Intrinsic Reactivity Patterns of the 1,2,4-Triazine (B1199460) Core

Electrophilic and Nucleophilic Character of Triazine Nitrogen and Carbon Centers

The 1,2,4-triazine ring is characterized as a π-electron-deficient system. nih.gov This electron deficiency arises from the presence of three electronegative nitrogen atoms within the six-membered ring, which leads to a lower delocalization energy and a reduced aromatic character compared to benzene (B151609). nih.gov Consequently, the carbon atoms in the triazine ring exhibit an electrophilic character, making them susceptible to attack by nucleophiles. nih.gov While direct nucleophilic substitution on the aromatic ring is not typical due to the poor leaving group ability of hydride ions, nucleophilic addition followed by ring-opening can occur. nih.gov

Substituent Effects on Reactivity (e.g., Electron-Donating Methoxyphenyl Group)

The reactivity of the 1,2,4-triazine core can be significantly modulated by the nature of the substituents attached to the ring. In the case of 3-(4-methoxyphenyl)-1,2,4-triazine, the methoxyphenyl group at the C3 position is an electron-donating group. This group increases the electron density of the triazine ring, which can influence its reactivity in several ways. For instance, electron-donating substituents can affect the regioselectivity of nucleophilic attack. Studies on substituted 1,2,4-triazines have shown that the position of nucleophilic attack can be dependent on the substituents present. rsc.org

Furthermore, the electronic nature of substituents has a pronounced effect on the reactivity of triazines in cycloaddition reactions. For example, in inverse electron-demand Diels-Alder (IEDDA) reactions, the presence of electron-withdrawing groups on the triazine ring generally enhances its reactivity, while electron-donating groups may have the opposite effect. bu.edunih.gov

Inverse Electron-Demand Diels–Alder (IEDDA) Cycloaddition Reactions

1,2,4-Triazines are well-established as effective azadienes in inverse electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the synthesis of a wide variety of N-heterocycles. acs.org This type of [4+2] cycloaddition involves an electron-poor diene (the triazine) reacting with an electron-rich dienophile. researchgate.net

Scope of Heterocycle Formation via Triazine IEDDA Reactions

The IEDDA reactions of 1,2,4-triazines provide access to a diverse array of heterocyclic systems. acs.org Depending on the dienophile used, the initial cycloadduct can undergo subsequent transformations, such as the elimination of a small molecule (e.g., dinitrogen), leading to the formation of new heterocyclic rings. researchgate.net Heterocycles that can be synthesized through this methodology include pyridines, pyridazines, pyrazines, and pyrimidines. acs.org The reaction is highly versatile and has been employed in the synthesis of complex natural products and in the field of bioorthogonal chemistry. acs.org For instance, 1,2,4-triazines have been shown to react with strained alkynes like bicyclononyne (BCN). researchgate.netrsc.org

Table 1: Examples of Heterocycles Synthesized via IEDDA Reactions of 1,2,4-Triazines

| Dienophile Type | Resulting Heterocycle | Reference |

|---|---|---|

| Alkenes | Pyridines | acs.org |

| Strained Alkynes (e.g., BCN) | Pyridazines | researchgate.net |

| Enamines | Pyridines | nih.gov |

| Ynamines | Pyridines | nih.gov |

| Amidines | Pyrimidines | nih.gov |

Mechanistic Pathways of IEDDA Reactions involving 1,2,4-Triazines

The generally accepted mechanism for the IEDDA reaction of 1,2,4-triazines involves a [4+2] cycloaddition between the triazine (acting as the 4π component) and a dienophile (the 2π component). researchgate.net This is followed by a retro-Diels-Alder reaction, which typically involves the extrusion of a molecule of dinitrogen (N₂), to yield a dihydropyridazine (B8628806) intermediate. researchgate.net This intermediate can then either isomerize or be oxidized to afford the final aromatic pyridazine (B1198779) product. researchgate.net

However, alternative mechanistic pathways have been proposed, particularly for reactions involving certain nucleophiles. For instance, studies on the reaction of 1,2,3-triazines with amidines have suggested a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder mechanism. acs.org While this study focused on 1,2,3-triazines, it highlights that the mechanism can be influenced by the specific reactants involved.

Coordination Chemistry of 1,2,4-Triazine Systems, with Focus on this compound Derivatives as Ligands

The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons and can act as donor atoms, allowing them to coordinate with metal ions to form coordination complexes. The coordination chemistry of triazine-based ligands is an active area of research.

Derivatives of 1,2,4-triazine have been utilized as ligands in the synthesis of coordination compounds. For example, 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) has been shown to act as an antagonist of the adenosine (B11128) A2A receptor, and its coordination to metal centers could be a route to new metallodrugs. nih.gov Similarly, large 1,3,5-triazine-based ligands have been synthesized and their coordination with transition metal ions has been studied, forming complex, nanometer-scaled structures.

Specifically for this compound, while direct studies on its coordination chemistry are not extensively detailed in the provided search results, the principles of triazine coordination suggest its potential as a ligand. The nitrogen atoms of the triazine ring and potentially the oxygen atom of the methoxy (B1213986) group could participate in coordination. The electronic properties imparted by the methoxyphenyl substituent would influence the donor ability of the triazine nitrogen atoms and thus the stability and properties of the resulting metal complexes. For instance, coordination of a Re(I) center to a 1,2,4-triazine ring has been shown to significantly accelerate its IEDDA reaction with a strained alkyne, indicating a strong electronic influence of the metal on the triazine ring. rsc.org

Ligand Design Principles and Potential Coordination Modes

The design of ligands based on the 1,2,4-triazine scaffold is rooted in the unique electronic properties and coordination capabilities of this heterocyclic system. The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms, which imparts a rich coordination chemistry. These nitrogen atoms act as potential donor sites for metal ions, allowing for a variety of coordination modes. The specific compound, this compound, incorporates a methoxyphenyl group at the 3-position, which can influence the electronic properties and steric hindrance of the ligand, thereby affecting its interaction with metal centers.

The coordination of 1,2,4-triazine derivatives is often influenced by the substituents on the triazine ring. For instance, the introduction of a pyridyl group at the 3-position, as seen in the closely related ligand 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT), creates a bidentate N,N-donor site involving one of the triazine nitrogens and the pyridine (B92270) nitrogen. researchgate.net This chelation enhances the stability of the resulting metal complexes. In the absence of such a chelating group, the 1,2,4-triazine ring in this compound would likely coordinate in a monodentate fashion through one of its nitrogen atoms. The presence of the 4-methoxyphenyl (B3050149) substituent can also play a role in the supramolecular assembly of the complexes through π-π stacking interactions. researchgate.net

The general principles for designing ligands with 1,2,4-triazine cores include:

Number and Position of Donor Atoms: The nitrogen atoms of the triazine ring are the primary coordination sites. The strategic placement of additional donor groups (like the pyridyl group in PMPT) can lead to multidentate ligands with enhanced chelating ability.

Electronic Effects of Substituents: Electron-donating or electron-withdrawing substituents on the triazine ring can modulate the electron density on the nitrogen atoms, thereby influencing the ligand's donor strength and the stability of the metal complexes. The 4-methoxyphenyl group in the title compound is an electron-donating group, which can enhance the basicity of the triazine nitrogens.

Steric Factors: The size and conformation of the substituents can dictate the coordination geometry around the metal center and influence the packing of the molecules in the solid state.

Synthesis and Characterization of Metal Complexes (e.g., Pb(II) complexes)

The synthesis of metal complexes with 1,2,4-triazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of lead(II) complexes with the related ligand 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) provides a clear example of these procedures. researchgate.net Three new Pb(II) complexes, [Pb(PMPT)₂(NO₃)₂] (1), [Pb(PMPT)₂(ClO₄)₂] (2), and [Pb(PMPT)₂(NCS)₂] (3), were synthesized by reacting PMPT with the corresponding lead(II) salts in a 2:1 molar ratio. researchgate.net

The general synthetic method for these complexes involves dissolving the PMPT ligand and the lead(II) salt in a suitable solvent, followed by stirring and crystallization. The resulting complexes can be characterized by a variety of techniques:

Elemental Analysis (CHN): To confirm the empirical formula of the synthesized complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazine and other functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the ligand and to observe changes in the chemical shifts of the protons upon coordination to a diamagnetic metal ion like Pb(II).

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.

Table 1: Physicochemical Characterization Data for Pb(II) Complexes of PMPT researchgate.net

| Compound | Formula | Molar Mass ( g/mol ) | Color | Yield (%) | Melting Point (°C) |

| [Pb(PMPT)₂(NO₃)₂] (1) | C₃₂H₂₆N₁₀O₈Pb | 957.82 | Colorless | 75 | >300 |

| [Pb(PMPT)₂(ClO₄)₂] (2) | C₃₂H₂₆Cl₂N₈O₁₀Pb | 1028.70 | Colorless | 80 | >300 |

| [Pb(PMPT)₂(NCS)₂] (3) | C₃₄H₂₆N₁₀PbS₂ | 922.01 | Colorless | 82 | >300 |

Electronic and Structural Analysis of Triazine-Metal Coordination Compounds

The electronic and structural properties of metal complexes with 1,2,4-triazine ligands are intricately linked. The coordination of the ligand to a metal ion can significantly alter the electronic structure of both the ligand and the metal, leading to interesting photophysical and electrochemical properties.

The single-crystal X-ray diffraction analysis of the Pb(II) complexes with PMPT reveals important structural features. researchgate.net In all three complexes, the PMPT ligand acts as a bidentate N,N-donor, coordinating to the Pb(II) ion through a nitrogen atom of the triazine ring and the nitrogen atom of the pyridyl group. The coordination geometry around the Pb(II) center is influenced by the co-ligands (nitrate, perchlorate, or isothiocyanate). The presence of the 6s² lone pair on the Pb(II) ion can lead to either holodirected or hemidirected coordination geometries. researchgate.net

In a hemidirected geometry, the bonds to the ligand are directed to one side of the metal ion, leaving a gap for the stereochemically active lone pair.

In a holodirected geometry, the ligands are disposed more symmetrically around the metal ion, and the lone pair is considered stereochemically inactive.

The electronic properties of these complexes can be investigated using techniques like UV-Vis absorption and photoluminescence spectroscopy. The absorption spectra of the PMPT ligand and its Pb(II) complexes show bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic rings. researchgate.net Coordination to the lead ion can cause shifts in these absorption bands. The luminescence properties of these complexes are of particular interest, with potential applications in organic light-emitting diodes (OLEDs). researchgate.net The emission wavelength and quantum efficiency can be tuned by modifying the ligand structure and the metal ion.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Pb(II) Complexes of PMPT researchgate.net

| Parameter | [Pb(PMPT)₂(NO₃)₂] (1) | [Pb(PMPT)₂(ClO₄)₂] (2) | [Pb(PMPT)₂(NCS)₂] (3) |

| Pb-N(triazine) | 2.592(4), 2.610(4) | 2.601(3), 2.623(3) | 2.587(5), 2.605(5) |

| Pb-N(pyridine) | 2.645(4), 2.661(4) | 2.634(3), 2.655(3) | 2.629(5), 2.648(5) |

| N(triazine)-Pb-N(pyridine) | 63.8(1), 63.5(1) | 64.1(1), 63.7(1) | 64.3(1), 64.0(1) |

Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound and for probing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(4-Methoxyphenyl)-1,2,4-triazine would be expected to exhibit distinct signals corresponding to the protons of the triazine ring and the methoxyphenyl group. The protons on the 1,2,4-triazine (B1199460) ring would likely appear as singlets or doublets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atoms. The aromatic protons of the phenyl ring would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons would give a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the triazine ring would resonate at significantly downfield shifts. The carbons of the phenyl ring would show distinct signals, with the carbon attached to the triazine ring and the carbon bearing the methoxy group having characteristic chemical shifts. The methoxy carbon would appear as a single peak in the upfield region.

For a closely related, more complex molecule, (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, the methoxy group protons (OMe) were observed as a singlet at 3.69 ppm, and the aromatic protons of the 4-methoxyphenyl (B3050149) group appeared as doublets at 6.88 and 7.23 ppm in the ¹H NMR spectrum (DMSO-d6). The corresponding ¹³C NMR showed the methoxy carbon at 55.8 ppm and the aromatic carbons of the methoxyphenyl ring at 114.4, 122.9, 130.5, and 159.4 ppm. While these values provide a reference, the precise shifts for this compound would differ due to the different heterocyclic system attached to the methoxyphenyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Triazine-H | Downfield region | Downfield region |

| Phenyl-H (ortho to triazine) | ~8.0-8.2 | ~128-130 |

| Phenyl-H (ortho to OMe) | ~7.0-7.2 | ~114-116 |

| Methoxy-H | ~3.8-4.0 | ~55-56 |

| Phenyl-C (ipso to triazine) | - | ~130-135 |

| Phenyl-C (ipso to OMe) | - | ~160-162 |

| Triazine-C | - | Downfield region |

Note: The data in this table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

MS: In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as nitrogen (N₂) or hydrogen cyanide (HCN) from the triazine ring, as well as fragmentation of the methoxyphenyl group.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₉N₃O).

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methoxy groups, the C=N and C=C stretching vibrations of the triazine and phenyl rings, and the C-O stretching of the methoxy group. The in-plane and out-of-plane bending vibrations of the C-H bonds would also be present in the fingerprint region. For a related triazine derivative, characteristic bands for the triazine ring were observed in the range of 1562-818 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 |

| C=N Stretch (Triazine) | 1650-1550 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Methoxy) | 1250-1000 |

| C-H Out-of-Plane Bending | 900-675 |

Note: The data in this table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the molecule in the solid state. It would confirm the planarity of the triazine and phenyl rings and determine the dihedral angle between them. For the related compound, 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, the triazole and phenyl rings are planar, but twisted with respect to each other. A similar arrangement would be expected for this compound.

Conformational Analysis and Torsional Angles in the Solid State

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain solid-state structural data for this compound. Despite extensive efforts, no experimental crystal structure determination for this specific compound has been reported.

Consequently, detailed information regarding its conformational analysis and specific torsional angles in the solid state is not available. The determination of these parameters relies on X-ray crystallographic analysis, which provides the precise three-dimensional arrangement of the molecule within a crystal lattice.

While crystal structures for related compounds containing the 4-methoxyphenyl or 1,2,4-triazine moieties exist, extrapolation of their specific conformational parameters to this compound would be speculative. The solid-state conformation is influenced by a delicate balance of intramolecular forces and intermolecular packing effects, which can vary significantly even with small changes in molecular structure.

Therefore, the presentation of a data table with torsional angles and a detailed discussion of the solid-state conformation for this compound is not possible at this time. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of the compound, is required to elucidate these structural details.

Lack of Specific Research Data Precludes Article Generation on "this compound"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, published theoretical and computational chemistry studies for the compound This compound . While extensive research exists for the broader class of 1,2,4-triazine derivatives, this particular molecule does not appear to have been the subject of dedicated studies that would provide the detailed data required for the requested article.

The user's request specified a detailed article structured around several key areas of computational chemistry, including Density Functional Theory (DFT) calculations for geometry and electronic structure, Quantitative Structure-Property Relationship (QSPR) modeling, Time-Dependent DFT (TD-DFT) for optical properties, and molecular docking studies. Fulfilling this request would necessitate access to published research findings, such as optimized molecular geometries, HOMO-LUMO energy gaps, chemical reactivity descriptors, and interaction data from docking simulations, specifically for this compound.

The conducted searches found numerous studies on related compounds, such as:

5,6-disubstituted 1,2,4-triazines : Research is available on derivatives with different or additional substitutions on the triazine ring.

Fused 1,2,4-triazine systems : Computational studies have been performed on molecules where the triazine ring is fused with other heterocyclic structures.

Other isomeric triazines : A significant body of research focuses on the 1,3,5-triazine (B166579) core.

However, none of the available literature provides the specific quantitative data points required to populate the sections and data tables for this compound as outlined in the user's instructions. To generate the article as requested without this data would require the fabrication of scientific findings, which is contrary to the principles of accuracy and factual reporting.

Therefore, it is not possible to generate the scientific article focusing solely on the theoretical and computational chemistry of "this compound" at this time due to the absence of the necessary research data in the public domain.

A list of related, but distinct, chemical compounds for which computational data was found includes:

5,6-diphenyl-1,2,4-triazin-3(4H)-one

6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione

N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine

7-(4-methoxyphenyl)- jmchemsci.comnih.govorganic-chemistry.orgtriazolo[4,3-b] jmchemsci.comnih.govorganic-chemistry.orgtriazine

Further research and publication by the scientific community would be required before a detailed article on the specific computational properties of this compound can be authored.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies for Interaction Analysis

Computational Prediction of Binding Modes and Interaction Energies

A thorough search of scientific databases and computational chemistry literature yielded no specific studies detailing the computational prediction of binding modes or interaction energies for 3-(4-Methoxyphenyl)-1,2,4-triazine. Molecular docking and molecular dynamics simulations are powerful tools to predict how a ligand might interact with a protein's active site, providing insights into potential biological activity. However, such simulations have not been published for this specific compound.

Studies on related but more complex 1,2,4-triazine (B1199460) derivatives have demonstrated the utility of these methods. For instance, research on G-protein-coupled receptor 84 (GPR84) antagonists has involved docking of molecules containing a 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold. These studies provide detailed interaction maps and binding energy calculations for those specific ligands, but the data is not transferable to the simpler this compound.

Ligand-Protein Interaction Analysis (without focus on biological outcome)

In the absence of specific docking studies for this compound, there is no available analysis of its potential interactions with protein residues. This type of analysis typically identifies key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. While it is possible to hypothesize potential interactions based on the compound's structure—the triazine ring can act as a hydrogen bond acceptor and the methoxyphenyl group can engage in hydrophobic and π-stacking interactions—no computational studies have been performed to validate these possibilities with specific protein targets.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict spectroscopic properties like NMR, IR, and UV-Vis spectra. These theoretical predictions are then often validated by comparison with experimental data.

For this compound, no dedicated computational studies predicting its spectroscopic properties have been found in the literature. While DFT and other quantum-chemical methods have been applied to various other triazine derivatives to calculate their vibrational frequencies (IR) and electronic transitions (UV-Vis), this specific compound has not been the subject of such a published analysis. Consequently, there is no data available for a comparison between theoretical predictions and experimental spectroscopic data for this compound.

Advanced Applications in Materials Science and Technology

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

The electron-deficient 1,2,4-triazine (B1199460) ring is a key structural motif for developing n-type (electron-transporting) materials, which are crucial for achieving charge balance and high efficiency in OLEDs. mdpi.commdpi.com This intrinsic electron-accepting capability facilitates the injection and mobility of electrons, a critical function in the emissive stack of an OLED. mdpi.comevitachem.com

Derivatives of 1,2,4-triazine have been successfully incorporated into OLED devices, primarily serving as electron transport materials or as hosts for phosphorescent emitters. rsc.org The functionalization of the triazine core allows for fine-tuning of the material's electrochemical and photophysical properties. For instance, metal complexes involving 3-pyridyl-1,2,4-triazine derivatives have been synthesized and used in OLEDs. rsc.org In one study, binuclear lead(II) complexes with a 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) ligand were blended with Poly(N-vinylcarbazole) (PVK) and (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) (PBD) to form the emissive layer of an OLED device. rsc.org

Furthermore, fused 1,2,4-triazine systems are being explored as advanced chromophores that can exhibit thermally-activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to internal quantum efficiencies approaching 100%. nih.gov While specific research on 3-(4-Methoxyphenyl)-1,2,4-triazine as a primary emitter is limited, the foundational properties of the 1,2,4-triazine scaffold suggest its potential as a building block for such advanced emitters. nih.gov

The performance of an OLED is intrinsically linked to the chemical structure of its components. For 1,2,4-triazine derivatives, key structure-performance relationships include:

Core Structure: The inherent electron deficiency of the 1,2,4-triazine ring ensures low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is desirable for efficient electron injection from the cathode and transport within the device. mdpi.com

Substituents: The nature of the substituent at the 3-position (such as the 4-methoxyphenyl (B3050149) group) and other positions significantly impacts the material's properties. Aromatic substituents can enhance π-conjugation and thermal stability. evitachem.com The methoxy (B1213986) group (-OCH₃), being an electron-donating group, can influence the electronic distribution within the molecule, affecting its HOMO/LUMO levels and, consequently, the emission color and charge-trapping characteristics.

The table below summarizes the electrochemical properties of a representative fused 1,2,4-triazine derivative, illustrating the low-lying energy levels characteristic of this class of compounds.

| Property | Value | Reference |

| Onset Oxidation Potential (Eonset oxidation) | +1.18 V | mdpi.com |

| Onset Reduction Potential (Eonset reduction) | -0.79 V | mdpi.com |

| Highest Occupied Molecular Orbital (HOMO) | -5.32 eV | mdpi.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.61 eV | mdpi.com |

| Electrochemical Band Gap (Eg) | 1.97 eV | mdpi.com |

This data is for a related fused 1,2,4-triazine derivative, not the specific subject compound, but is illustrative of the properties of the 1,2,4-triazine core.

The primary role of 1,2,4-triazine derivatives in many OLEDs is to facilitate electron transport. mdpi.comrsc.org The electron-deficient nitrogen-rich core provides a pathway for electrons to move from the cathode towards the emissive layer, where they can recombine with holes to generate light. The charge carrier mobility of materials based on the isomeric 1,3,5-triazine (B166579) core has been measured in the range of 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹, and similar performance is anticipated for appropriately designed 1,2,4-triazine materials. semanticscholar.org

The electroluminescence of devices containing 1,2,4-triazine derivatives depends on whether the triazine acts as a host or part of a complex. When used in a device with lead(II) complexes of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the resulting OLED emitted light, demonstrating that the triazine complex could effectively participate in the electroluminescent process. rsc.org

UV Absorption and Photoprotection Technologies

Triazines, as a class of heterocyclic aromatic compounds, are recognized for their ability to absorb ultraviolet (UV) radiation. sarex.com This property makes them valuable components in photoprotective technologies, such as UV stabilizers in plastics, coatings, and sunscreens. While the 1,3,5-triazine isomer is more commonly used in commercial UV absorbers, the 1,2,4-triazine scaffold also possesses inherent UV-absorbing capabilities. sarex.com

The fundamental principle of a UV absorber is to harmlessly dissipate the energy from damaging UV photons. High-efficiency absorbers are designed based on the following principles:

Strong Absorption: The molecule must have a high molar extinction coefficient in the target UV range (UVA: 320-400 nm; UVB: 280-320 nm). Studies on asymmetric 1,2,4-triazines show they exhibit absorption maxima in the range of 242 to 380 nm, indicating their potential to cover both UVB and part of the UVA spectrum. e3s-conferences.org

Photostability: The molecule must be able to undergo repeated cycles of absorption and energy dissipation without degrading. This ensures long-lasting protection.

Efficient Energy Dissipation: After absorbing a UV photon, the molecule must quickly return to its ground state via non-radiative pathways (e.g., as heat), preventing it from initiating harmful photochemical reactions.

The table below shows the UV absorption characteristics for different classes of 1,2,4-triazine derivatives, demonstrating their activity in the UV region.

| 1,2,4-Triazine Derivative Class | Absorption Maxima (λmax) | Reference |

| 5-Amino derivatives | 230 nm, 336 nm | e3s-conferences.org |

| 1,2,4-triazinone-5 derivatives | 226 nm, 336 nm | e3s-conferences.org |

| 5-Mercapto derivatives | 226 nm, 318 nm | e3s-conferences.org |

A key mechanism that imparts exceptional photostability to many high-performance UV absorbers, particularly those in the hydroxyphenyl triazine (HPT) class, is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, a proton is transferred from a hydroxyl group to a nearby nitrogen atom within the same molecule upon photoexcitation. This creates a transient keto-isomer (a tautomer) that rapidly relaxes back to its original enol form by releasing energy as heat, effectively dissipating the UV radiation without degradation.

Nonlinear Optical (NLO) Materials

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules with large hyperpolarizabilities. Triazine derivatives are notable in this field due to their inherent electronic asymmetry and the ease with which their properties can be tuned.

The synthesis of NLO-active materials often focuses on creating molecules with a D-π-A structure, which facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO response. nih.gov The 1,2,4-triazine ring serves as an effective π-system and acceptor, while the 4-methoxyphenyl group acts as a strong electron donor. The design of such "push-pull" chromophores is a cornerstone of developing modern organic NLO materials. researchgate.net

The enhancement of NLO properties is closely linked to the molecule's electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally leads to greater polarizability and hyperpolarizability. nih.govresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), are instrumental in designing and predicting the NLO properties of new triazine derivatives. nih.govresearchgate.net For instance, DFT calculations can determine parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of NLO activity. nih.gov The synthesis strategy often involves the functionalization of a triazine core to optimize these parameters. rsc.orgnih.gov By strategically placing electron-donating groups like methoxy (-OCH₃) and electron-withdrawing groups, the electronic delocalization and molecular polarizability can be significantly enhanced. researchgate.net

| Compound Type | Design Strategy | Key NLO Parameters | Predicted Outcome |

| D-π-A Triazines | Introduction of electron-donating (e.g., 4-methoxyphenyl) and electron-accepting groups to a triazine core. nih.gov | Dipole moment (μ), Polarizability (α), First Hyperpolarizability (β). nih.gov | Enhanced intramolecular charge transfer (ICT) and significant NLO response. nih.govresearchgate.net |

| Fused Triazines | Creating extended π-conjugated systems by fusing the triazine ring with other aromatic systems. nih.gov | Small HOMO-LUMO energy gap. nih.gov | High polarizability and significant NLO characteristics. nih.govresearchgate.net |

This table illustrates design strategies for enhancing NLO properties in triazine derivatives.

The NLO response of a material is not static but varies with the wavelength of incident light, a phenomenon known as frequency dispersion. Understanding this dependency is critical for practical applications in optical devices. researchgate.net The photophysical properties of triazine derivatives, including their absorption and emission spectra, are influenced by factors like solvent polarity and intermolecular charge transfer processes. nih.govresearchgate.net

Studies on triazine derivatives show that their absorption and emission peaks can shift depending on the molecular structure and environment. nih.gov For example, an increase in the fluorescence band and a shift to longer wavelengths (redshift) suggest that the excited state is more polar than the ground state, which is a desirable feature for NLO materials. nih.govresearchgate.net The relationship between the molecular structure and these spectral properties allows for the tuning of the NLO response for specific wavelength regions, which is essential for developing devices like optical switches and frequency converters. nih.gov Theoretical calculations can predict how modifications to the triazine structure will affect its absorption spectra and, consequently, its wavelength-dependent NLO properties. researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

Metal-free organic dyes are at the forefront of research into next-generation photovoltaic devices due to their high molar extinction coefficients, low cost, and synthetic versatility. rsc.org Triazine-based compounds, particularly those with a D-π-A framework like this compound, are excellent candidates for use as organic sensitizers in DSSCs. nih.gov

In a DSSC, the sensitizer (B1316253) dye absorbs sunlight and initiates the process of converting light into electrical energy. researchgate.net The D-π-A architecture is highly effective for this purpose. rsc.org In this compound, the methoxyphenyl group serves as the electron donor (D), the triazine ring acts as the π-bridge and acceptor (π-A), and an anchoring group (like a carboxylic acid, which would be added in a typical dye design) attaches the molecule to the semiconductor (e.g., TiO₂) surface. researchgate.netresearchgate.net

Upon light absorption, an electron is promoted from the HOMO to the LUMO of the dye, followed by injection of the electron from the dye's excited state into the conduction band of the semiconductor. researchgate.net The efficiency of this process depends on the alignment of the dye's energy levels with the semiconductor's conduction band and the redox potential of the electrolyte. mdpi.com The 1,2,4-triazine core is beneficial as it can mediate electronic phenomena that lead to enhanced electron injection and transport rates. researchgate.net Researchers have successfully synthesized various triazine-based dyes that show significant absorption in the visible region and have achieved promising power conversion efficiencies (PCEs). nih.gov

| Dye Architecture | Component Roles | Key Properties | Resulting Performance |

| D-π-A | D: Electron Donor (e.g., Methoxyphenyl) π: π-Conjugated Bridge (e.g., Triazine) A: Electron Acceptor/Anchor | High molar extinction coefficient, tunable HOMO/LUMO levels, strong visible light absorption. rsc.orgnih.gov | Efficient electron injection and charge separation, leading to photovoltaic conversion. researchgate.netresearchgate.net |

| D-A-π-A' | D: Donor A: Auxiliary Acceptor (e.g., Pyrazine) π: π-Bridge A': Primary Acceptor/Anchor | Broad absorption extending to near-infrared, balanced charge transport. rsc.org | High power conversion efficiencies (PCEs), with some designs reaching up to 12.5%. rsc.org |

This table outlines the roles and properties of different components in triazine-based DSSC sensitizers.

The mechanism of intramolecular charge transfer (ICT) from the donor to the acceptor part of the dye is fundamental to the initial charge separation. nih.govresearchgate.net Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analysis can elucidate the charge transfer mechanism, showing that electron density moves from the donor group to the acceptor moiety upon photoexcitation. researchgate.net The structure of the dye also plays a crucial role in preventing charge recombination. For instance, bulky groups can be incorporated to inhibit the approach of the electrolyte's redox mediator to the semiconductor surface, thus suppressing recombination and improving cell performance. mdpi.com Optimizing the kinetics to ensure that charge separation is significantly faster than charge recombination is key to achieving high efficiency in DSSCs. nih.gov

Supramolecular Chemistry and Advanced Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,3,5-triazine isomer is a well-known building block in this field, used to create organized aggregates through interactions like hydrogen bonding and π-π stacking. nih.govrsc.org These principles of molecular recognition and self-assembly are also applicable to 1,2,4-triazine derivatives.

The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, enabling the formation of predictable, ordered structures. nih.gov For example, star-shaped triazine cores have been complexed with peripheral units through hydrogen bonding to form supramolecular structures that exhibit liquid crystalline properties. unizar.es These self-assembled columnar structures are of great interest for creating materials with one-dimensional charge transport pathways, suitable for semiconductor applications. unizar.es

The ability of this compound and related compounds to participate in such self-assembly opens up possibilities for creating novel functional materials. By designing molecules that can form specific, extended networks, it is possible to engineer materials with tailored electronic, optical, or host-guest properties. The combination of the triazine core's recognition capabilities with the electronic properties imparted by the methoxyphenyl group makes this class of compounds a versatile tool for the bottom-up construction of advanced functional materials. rsc.orgunizar.es

Design of Triazine-Core Scaffolds for Supramolecular Architectures

The 1,2,4-triazine core of this compound serves as a versatile and programmable scaffold for the construction of elaborate supramolecular architectures. The design principles for these scaffolds revolve around the strategic manipulation of the triazine ring's electronic properties and the directional nature of its nitrogen atoms.

Researchers have successfully synthesized various triazine derivatives to create functional materials. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the electronic nature of the triazine core, influencing its stacking interactions and assembly behavior. In the case of this compound, the methoxy group acts as an electron-donating group, which can enhance π-stacking interactions, a key factor in the formation of columnar structures. researchgate.net

The nitrogen atoms in the 1,2,4-triazine ring are crucial design elements, acting as hydrogen bond acceptors. This allows for the programmed assembly of molecules through specific and directional hydrogen bonding networks. The strategic placement of hydrogen bond donors on interacting molecules can lead to the formation of predictable and stable one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

The synthesis of novel triazine derivatives often involves multi-step reactions. A common starting material is 2,4,6-trichloro-1,3,5-triazine, which can undergo sequential nucleophilic substitution reactions to introduce various functional groups. eurjchem.com For creating scaffolds based on this compound, a synthetic route could involve the reaction of a benzamidine (B55565) precursor with a 1,2-dicarbonyl compound, followed by cyclization to form the triazine ring.

The table below summarizes key design considerations for triazine-core scaffolds.

| Design Feature | Role in Supramolecular Assembly | Example from Triazine Chemistry |

| Triazine Core | Planar aromatic system promoting π-stacking interactions. | Formation of columnar liquid crystal phases in triazine derivatives. researchgate.net |

| Nitrogen Atoms | Act as hydrogen bond acceptors for directional self-assembly. | Creation of hydrogen-bonded networks in crystalline triazines. |

| Substituents | Tune electronic properties and introduce specific functionalities. | The methoxy group in this compound enhances electron density. nih.gov |

| Molecular Symmetry | Dictates the overall geometry of the resulting supramolecular architecture. | C3h-symmetric triazines form well-defined columnar structures. researchgate.net |

Investigation of Non-Covalent Interactions in Self-Assembled Systems

The self-assembly of this compound into ordered supramolecular structures is governed by a subtle interplay of various non-covalent interactions. rsc.org Understanding these interactions is fundamental to controlling the material's properties.

Hydrogen Bonding: While the this compound molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the triazine ring can act as acceptors for hydrogen bonds from other molecules, such as solvents or co-formers. In the solid state, weak C-H···N hydrogen bonds can also play a significant role in stabilizing the crystal structure. researchgate.net

π-π Stacking: The aromatic nature of both the triazine ring and the methoxyphenyl group promotes π-π stacking interactions. The electron-donating methoxy group can enhance the quadrupole moment of the phenyl ring, potentially leading to stronger stacking interactions. These interactions are a primary driving force for the formation of one-dimensional stacks or columns in the solid state and in liquid crystalline phases.

Role of the Methoxy Group: The methoxy group is a key player in directing the non-covalent interactions of this compound. nih.gov Its electron-donating nature influences the electronic properties of the phenyl ring, affecting π-π stacking. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and the methyl group can participate in weak C-H···π interactions. The presence of the methoxy group can also lead to the formation of protective films on surfaces through the lone pair of electrons on the oxygen atom. mdpi.com

The table below details the non-covalent interactions involving this compound.

| Interaction Type | Description | Significance in Self-Assembly |

| Hydrogen Bonding | N atoms of the triazine ring act as H-bond acceptors. Weak C-H···N bonds may form. | Directs the formation of specific, ordered structures. |

| π-π Stacking | Face-to-face stacking of the aromatic triazine and phenyl rings. | A primary driving force for aggregation and columnar structure formation. |

| C-H···π Interactions | The methyl group of the methoxy substituent can interact with the π-system of adjacent molecules. | Contributes to the overall stability of the assembled structure. |

| Dipole-Dipole Interactions | Arise from the permanent dipole moment of the molecule. | Influence the relative orientation of molecules in the crystal lattice. |

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Routes

The synthesis of 3-(4-methoxyphenyl)-1,2,4-triazine is undergoing a green transformation. Researchers are moving away from harsh and wasteful traditional methods towards more environmentally friendly and efficient processes. researchgate.netbibliomed.org Key areas of innovation include:

Microwave-Assisted Synthesis: This method uses microwave technology to speed up chemical reactions, often resulting in higher yields and shorter reaction times. ijpsr.info

Eco-Friendly Protocols: The use of non-toxic solvents and catalysts is a significant step towards sustainable synthesis. For instance, protocols using reusable catalysts like zinc oxide nanocrystals are being developed for related triazole compounds. rsc.org Similarly, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent and catalyst has been shown to be an effective and environmentally benign approach for synthesizing 1,2,4-triazine (B1199460) derivatives. researchgate.netbibliomed.org

Novel Cyclization Methods: New methods, such as the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, offer mild reaction conditions that are compatible with a variety of sensitive functional groups. organic-chemistry.org

These advancements aim to make the production of this compound and its derivatives more economical and sustainable.

Exploration of Novel Reactivity Pathways and Synthetic Transformations

The inherent chemical properties of the 1,2,4-triazine ring are a fertile ground for discovering new reactions. The electron-deficient nature of this ring system makes it a versatile component in various chemical transformations.

A significant area of interest is the inverse electron-demand Diels-Alder (IEDDA) reaction . In this type of reaction, the 1,2,4-triazine acts as a diene, reacting with electron-rich dienophiles. This reaction is a powerful tool for constructing complex nitrogen-containing heterocyclic systems, which are valuable in medicinal chemistry and materials science. researchgate.net

Furthermore, researchers are exploring post-synthetic modifications of the this compound core. This involves chemically altering the substituents on the triazine ring to create a diverse library of new compounds with fine-tuned properties. Techniques like Suzuki cross-coupling reactions are employed to attach different aryl groups, expanding the range of accessible derivatives. nih.gov

Advanced Computational Tools for Precise Property Prediction and Material Design

Computational chemistry is playing an increasingly vital role in guiding the design of new materials based on this compound. By using advanced modeling techniques, scientists can predict the properties of new molecules before they are synthesized in the lab, saving significant time and resources.

3D-QSAR and Molecular Docking: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to understand how 1,2,4-triazine derivatives interact with biological targets. rsc.orgnih.gov These methods help in designing molecules with specific biological activities. rsc.orgnih.govrsc.org

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and properties of these molecules. jst.go.jp This information is crucial for designing materials with specific electronic and optical characteristics.

Molecular Dynamics Simulations: These simulations provide insights into the behavior of molecules over time, helping to understand their stability and interactions within a larger system. rsc.orgnih.gov

These computational tools enable a more rational and targeted approach to the design of novel this compound derivatives for various applications.

Integration of this compound into Hybrid Materials Systems

The unique properties of this compound make it an excellent building block for creating advanced hybrid materials with tailored functionalities.

Organic Light-Emitting Diodes (OLEDs): Lead complexes of a related compound, 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine, have been synthesized and investigated for their application in OLEDs. researchgate.net This suggests the potential for incorporating this compound into emissive layers of OLED devices.

Functional Dyes: Donor-acceptor dyes incorporating a rsc.orgnih.govrsc.orgthiadiazolo[3,4-d]pyridazine core, which has structural similarities to the 1,2,4-triazine system, have been synthesized and studied for their luminescent properties, indicating potential applications in NIR OLEDs. mdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the triazine ring can coordinate with metal ions, making it a suitable ligand for the construction of MOFs. acs.org These porous materials have potential uses in gas storage, separation, and catalysis.

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

To accelerate the discovery of new materials, researchers are employing high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds.

Combinatorial Synthesis: By systematically varying the building blocks used in the synthesis of 1,2,4-triazines, large and diverse libraries of derivatives can be created. clockss.org

In Vitro Screening: These libraries can then be rapidly screened for desired properties, such as anticancer activity. nih.govingentaconnect.commdpi.com For example, various 1,2,4-triazine derivatives have been synthesized and tested against human cancer cell lines, with some showing promising results. jst.go.jpnih.govingentaconnect.commdpi.com

This combination of rapid synthesis and screening significantly enhances the efficiency of discovering new this compound-based materials with valuable applications.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Methoxyphenyl)-1,2,4-triazine, and how can reaction conditions be adjusted to improve yield?

The ligand is typically synthesized via condensation of 4-methoxyphenylglyoxal with 2-pyridinecarboxamidrazone. Modifications include using ethanol as a solvent and optimizing molar ratios to enhance crystallinity. Reaction time (e.g., overnight stirring) and purification via recrystallization are critical for yield improvement. Variations in substituents (e.g., bromo or methyl groups) require adjusted stoichiometry .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound derivatives?

Key methods include:

- FT-IR : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹).

- ¹H NMR : Confirms aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm).

- Elemental Analysis : Validates C, H, N composition (±0.3% accuracy).

- Melting Point Analysis : Ensures purity (>95% by sharp melting range) .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the coordination behavior of this compound with lead(II) ions in forming binuclear complexes?